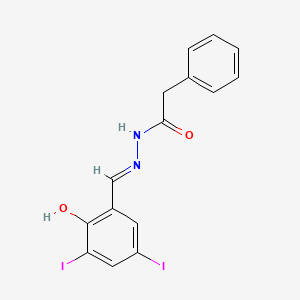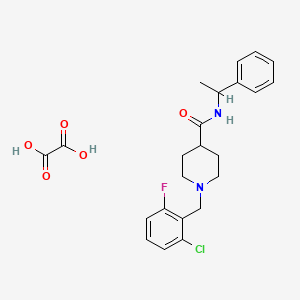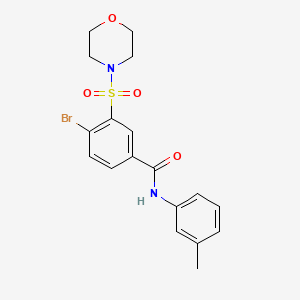
N'-(2-hydroxy-3,5-diiodobenzylidene)-2-phenylacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(2-hydroxy-3,5-diiodobenzylidene)-2-phenylacetohydrazide, commonly known as HIBA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. HIBA is a yellowish powder that is soluble in organic solvents and has a molecular weight of 502.2 g/mol.
Aplicaciones Científicas De Investigación
HIBA has been extensively studied for its potential applications in scientific research. One of the most promising applications of HIBA is in the field of cancer research. HIBA has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer treatments. HIBA has also been studied for its potential use as an antibacterial and antifungal agent.
Mecanismo De Acción
The mechanism of action of HIBA is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cell growth and proliferation. HIBA has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. HIBA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
HIBA has been shown to have a range of biochemical and physiological effects. In addition to its anticancer properties, HIBA has been shown to have antioxidant and anti-inflammatory effects. HIBA has also been shown to modulate the immune system, potentially making it useful for the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of HIBA for lab experiments is its low toxicity. HIBA has been shown to have low cytotoxicity in vitro, making it a safe compound to work with in the lab. However, one limitation of HIBA is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on HIBA. One area of interest is the development of HIBA-based cancer treatments. Researchers are currently investigating the potential of HIBA as a therapeutic agent for various types of cancer, including breast cancer and leukemia. Another area of interest is the development of HIBA-based antimicrobial agents. HIBA has been shown to have antibacterial and antifungal properties, and researchers are exploring the potential of HIBA as a new class of antibiotics. Finally, researchers are also investigating the potential of HIBA as a modulator of the immune system, which could have implications for the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Conclusion:
In conclusion, HIBA is a promising compound with a range of potential applications in scientific research. Its low toxicity, anticancer properties, and potential as an antimicrobial and immune modulator make it an attractive candidate for further study. While there are some limitations to working with HIBA, its potential benefits make it a compound worth exploring further.
Métodos De Síntesis
The synthesis of HIBA involves the condensation of 2-hydroxy-3,5-diiodobenzaldehyde and 2-phenylaceto hydrazide in the presence of a catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol at room temperature. The resulting product is then purified using column chromatography to obtain pure HIBA.
Propiedades
IUPAC Name |
N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12I2N2O2/c16-12-7-11(15(21)13(17)8-12)9-18-19-14(20)6-10-4-2-1-3-5-10/h1-5,7-9,21H,6H2,(H,19,20)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIARGQWSSPXGW-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN=CC2=C(C(=CC(=C2)I)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N/N=C/C2=C(C(=CC(=C2)I)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12I2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-3-piperidinyl}-N-(2-fluorophenyl)propanamide](/img/structure/B6104879.png)
![2-[(2-chloro-4-fluorophenoxy)methyl]-N-[(6-methyl-2-pyridinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6104884.png)
![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}isonicotinamide](/img/structure/B6104889.png)

![1-(1-azepanyl)-3-(4-{[(3,4-difluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6104907.png)
![(4-{2-[5-(2-hydroxyphenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]vinyl}phenoxy)acetic acid](/img/structure/B6104913.png)
![4-(1H-imidazol-1-ylmethyl)-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B6104921.png)


![2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6104937.png)
![3-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-isobutyl-2-piperazinone](/img/structure/B6104945.png)
![N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-1-(3-pyridinylmethyl)-1H-pyrazol-5-amine](/img/structure/B6104958.png)
![2,4-dihydroxy-3-methylbenzaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B6104961.png)